molecular formula C9H6ClNO B595259 1-Chloroisoquinolin-8-ol CAS No. 1374651-67-8

1-Chloroisoquinolin-8-ol

Cat. No. B595259
M. Wt: 179.603
InChI Key: GPLCYVVDUNEFIH-UHFFFAOYSA-N
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Description

1-Chloroisoquinolin-8-ol is a chemical compound that is used in various scientific research applications . It has a molecular formula of C9H6ClNO .


Physical And Chemical Properties Analysis

1-Chloroisoquinolin-8-ol has a molecular weight of 179.60 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Antimicrobial Properties

1-Chloroisoquinolin-8-ol, through its derivatives and analogs, demonstrates notable antimicrobial properties. For instance, Halquinol, a mixture obtained by chlorinating 8-Hydroxyquinoline which contains derivatives such as 5-chloroquinolin-8-ol, exhibits antibacterial, antifungal, and antiprotozoal activities. It's widely used in poultry and swine rearing to combat microbial infections and promote growth (Kandepu et al., 2012). Additionally, a study revealed that cloxyquin (5-chloroquinolin-8-ol) shows substantial antituberculosis activity, even against multidrug-resistant isolates (Hongmanee et al., 2006).

Analytical and Therapeutic Applications

8-Hydroxyquinoline derivatives, including those related to 1-Chloroisoquinolin-8-ol, serve as important scaffolds in organic and analytical chemistry due to their chromophoric properties and ability to detect various metal ions and anions. In medicinal chemistry, these compounds have drawn significant attention due to their potential biological activities. Synthetic modifications of these compounds are being explored to develop potent drug molecules for various life-threatening diseases like cancer, HIV, neurodegenerative disorders, etc. Their metal chelation properties also make these derivatives potent drug candidates for the treatment of various diseases (Gupta et al., 2021).

Corrosion Inhibition

Research into 8-hydroxyquinoline derivatives, closely related to 1-Chloroisoquinolin-8-ol, indicates their efficiency as corrosion inhibitors. Studies have shown that synthesized derivatives in hydrochloric acid demonstrated significant inhibition of corrosion on mild steel surfaces. This is achieved through the adsorption of these compounds on the metal surface, indicating their potential for industrial applications to protect against corrosion (Douche et al., 2020).

properties

IUPAC Name

1-chloroisoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRDHJBPGUUWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311508
Record name 8-Isoquinolinol, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroisoquinolin-8-ol

CAS RN

1374651-67-8
Record name 8-Isoquinolinol, 1-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374651-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoquinolinol, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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